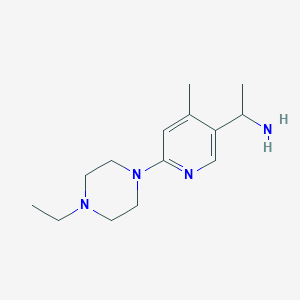
1-(6-(4-Ethylpiperazin-1-yl)-4-methylpyridin-3-yl)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-(4-Ethylpiperazin-1-yl)-4-methylpyridin-3-yl)ethanamine is a complex organic compound that features a piperazine ring substituted with an ethyl group and a pyridine ring substituted with a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-(4-Ethylpiperazin-1-yl)-4-methylpyridin-3-yl)ethanamine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, and the ring opening of aziridines under the action of N-nucleophiles . These methods provide efficient pathways to obtain the desired piperazine derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts, such as sodium hydroxide, and solvents like methanol, can facilitate the reaction process .
Análisis De Reacciones Químicas
Types of Reactions
1-(6-(4-Ethylpiperazin-1-yl)-4-methylpyridin-3-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may yield amines or hydrocarbons .
Aplicaciones Científicas De Investigación
1-(6-(4-Ethylpiperazin-1-yl)-4-methylpyridin-3-yl)ethanamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is explored for its potential therapeutic effects and as a building block for drug development.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of 1-(6-(4-Ethylpiperazin-1-yl)-4-methylpyridin-3-yl)ethanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
1-(4-Ethylpiperazin-1-yl)ethanone: This compound features a similar piperazine ring but lacks the pyridine ring.
2-(4-Ethylpiperazin-1-yl)-4-(phenylamino)pyrazolo[1,5-a][1,3,5]triazine-8-carbonitrile: This compound contains a piperazine ring with additional aromatic groups.
Uniqueness
1-(6-(4-Ethylpiperazin-1-yl)-4-methylpyridin-3-yl)ethanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a piperazine ring with a pyridine ring makes it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C14H24N4 |
|---|---|
Peso molecular |
248.37 g/mol |
Nombre IUPAC |
1-[6-(4-ethylpiperazin-1-yl)-4-methylpyridin-3-yl]ethanamine |
InChI |
InChI=1S/C14H24N4/c1-4-17-5-7-18(8-6-17)14-9-11(2)13(10-16-14)12(3)15/h9-10,12H,4-8,15H2,1-3H3 |
Clave InChI |
CBXRLLYUAAFEFE-UHFFFAOYSA-N |
SMILES canónico |
CCN1CCN(CC1)C2=NC=C(C(=C2)C)C(C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


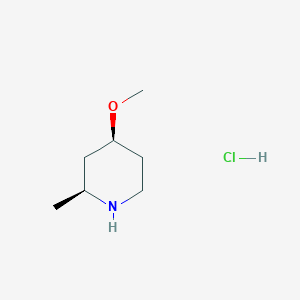
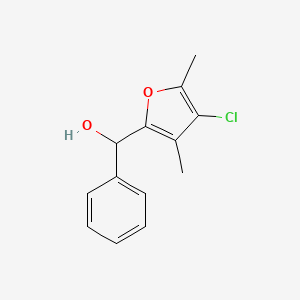
![2-(4-Chlorophenyl)-6-ethyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B11792231.png)
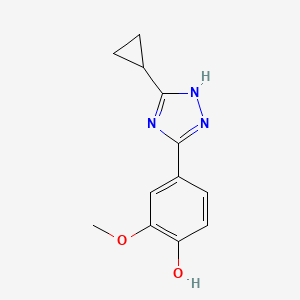



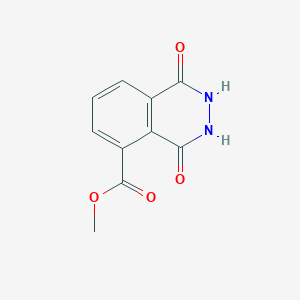


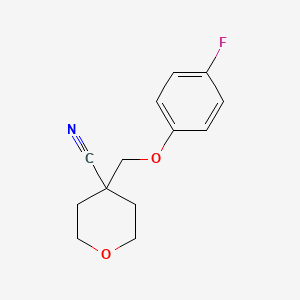
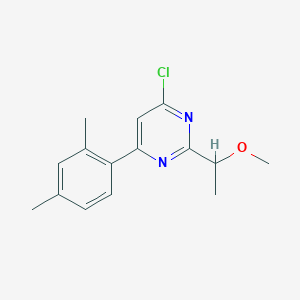

![3-(6-Thiomorpholino-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanoic acid](/img/structure/B11792310.png)
